molecular formula C20H20F2N2O2 B3438330 1-{5-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE

1-{5-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE

Cat. No.: B3438330
M. Wt: 358.4 g/mol
InChI Key: VRMVHSNIKIMHJS-UHFFFAOYSA-N
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Description

1-{5-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylphenyl}ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups It is characterized by the presence of fluorine atoms, a piperazine ring, and a benzoyl group

Preparation Methods

The synthesis of 1-{5-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylphenyl}ethan-1-one typically involves multiple steps, including the introduction of fluorine atoms, the formation of the piperazine ring, and the attachment of the benzoyl group. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-{5-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylphenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The fluorine atoms and other functional groups can participate in substitution reactions, allowing for the introduction of new substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{5-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylphenyl}ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylphenyl}ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{5-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylphenyl}ethan-1-one can be compared with other similar compounds, such as:

    1-{5-Fluoro-4-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-methylphenyl}ethan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-{5-Fluoro-4-[4-(4-methylbenzoyl)piperazin-1-yl]-2-methylphenyl}ethan-1-one: Similar structure but with a methyl group instead of a fluorine atom

Properties

IUPAC Name

1-[5-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-13-11-19(18(22)12-17(13)14(2)25)23-7-9-24(10-8-23)20(26)15-3-5-16(21)6-4-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMVHSNIKIMHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE
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1-{5-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE
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1-{5-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE
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1-{5-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE
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1-{5-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE
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1-{5-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE

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